Propylhexedrine, (+)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylhexedrine, (+)-, is synthesized through a series of chemical reactions involving alkylation and reduction steps. The synthesis process typically involves the manipulation of molecular structures to achieve the desired sympathomimetic activity.
Industrial Production Methods
Industrial production of Propylhexedrine, (+)-, involves large-scale chemical synthesis using similar alkylation and reduction techniques. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a nasal decongestant.
Chemical Reactions Analysis
Types of Reactions
Propylhexedrine, (+)-, undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific steps involved in the synthesis or metabolic pathways.
Major Products Formed
Scientific Research Applications
Propylhexedrine, (+)-, has several scientific research applications, including:
Mechanism of Action
Propylhexedrine, (+)-, acts as an alpha-adrenergic agonist, primarily targeting alpha-adrenergic receptors in the respiratory tract mucosa. This action leads to vasoconstriction, reducing swelling and inflammation of the mucous membranes, thereby alleviating nasal and sinus congestion . The compound causes the norepinephrine, dopamine, and serotonin transporters to reverse their direction of flow, leading to the release of these neurotransmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse .
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: Similar to amphetamine, methamphetamine has stimulant properties, but Propylhexedrine, (+)-, is less potent and primarily used for nasal congestion.
Uniqueness
Propylhexedrine, (+)-, is unique in its specific action on alpha-adrenergic receptors, making it an effective nasal decongestant with fewer stimulant effects compared to amphetamine and methamphetamine .
Properties
CAS No. |
6556-29-2 |
---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(2R)-1-cyclohexyl-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3/t9-/m1/s1 |
InChI Key |
JCRIVQIOJSSCQD-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC1CCCCC1)NC |
Canonical SMILES |
CC(CC1CCCCC1)NC |
Origin of Product |
United States |
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